molecular formula C7H8BrClFNO B1378196 3-Bromo-5-fluoro-2-methoxyaniline hcl CAS No. 1820747-56-5

3-Bromo-5-fluoro-2-methoxyaniline hcl

Cat. No.: B1378196
CAS No.: 1820747-56-5
M. Wt: 256.5 g/mol
InChI Key: TVPUTJVNIWZNDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-fluoro-2-methoxyaniline hydrochloride is a chemical compound with the molecular formula C7H8BrClFNO. It is a derivative of aniline, substituted with bromine, fluorine, and methoxy groups. This compound is often used in various chemical research and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-2-methoxyaniline hydrochloride typically involves the following steps:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom on the aromatic ring.

    Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt form.

The reaction conditions for these steps often include the use of bromine and fluorine sources, appropriate solvents, and catalysts to facilitate the reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-5-fluoro-2-methoxyaniline hydrochloride involves large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality. The final product is usually purified through crystallization or other separation techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-2-methoxyaniline hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

3-Bromo-5-fluoro-2-methoxyaniline hydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and protein modifications.

    Medicine: As a precursor for the development of pharmaceutical compounds.

    Industry: In the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-2-methoxyaniline hydrochloride involves its interaction with specific molecular targets. The bromine and fluorine atoms can form strong bonds with various biological molecules, affecting their function. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-methoxyaniline
  • 5-Fluoro-2-methoxyaniline
  • 3-Fluoro-2-methoxyaniline

Uniqueness

3-Bromo-5-fluoro-2-methoxyaniline hydrochloride is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, which imparts distinct chemical and physical properties. This combination of substituents makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-bromo-5-fluoro-2-methoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO.ClH/c1-11-7-5(8)2-4(9)3-6(7)10;/h2-3H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPUTJVNIWZNDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.